2-Iodo-1-nitro-4-(trifluoromethyl)benzene structural information
2-Iodo-1-nitro-4-(trifluoromethyl)benzene structural information
This guide provides an in-depth technical analysis of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (CAS 16499-53-9), a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals.
High-Fidelity Building Block for Modular Aromatic Functionalization [1]
Executive Summary
2-Iodo-1-nitro-4-(trifluoromethyl)benzene (also known as 3-iodo-4-nitrobenzotrifluoride) is a tri-functionalized aromatic scaffold.[1] Its value lies in the orthogonality of its reactive groups:
-
Iodine (C2): A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck), enabling C-C bond formation under mild conditions.
-
Nitro Group (C1): A latent amine precursor. It activates the ring for Nucleophilic Aromatic Substitution (SNAr) at the iodine position and can be selectively reduced to an aniline after cross-coupling.
-
Trifluoromethyl Group (C4): A chemically inert lipophilic anchor that modulates metabolic stability and pKa in bioactive target molecules.
This compound allows for "programmed synthesis"—sequential functionalization where the order of operations dictates the final structure.
Structural & Physicochemical Identity
| Property | Specification |
| IUPAC Name | 2-Iodo-1-nitro-4-(trifluoromethyl)benzene |
| Common Synonyms | 3-Iodo-4-nitrobenzotrifluoride; 1-Iodo-2-nitro-5-(trifluoromethyl)benzene |
| CAS Number | 16499-53-9 |
| Molecular Formula | C₇H₃F₃INO₂ |
| Molecular Weight | 317.00 g/mol |
| Appearance | Pale yellow solid or semi-solid |
| Melting Point | 36–38 °C (Typical) |
| Boiling Point | ~273 °C (Predicted) |
| Density | 2.02 g/cm³ |
| SMILES | FC(F)(F)C1=CC(I)=C(N(=O)=O)C=C1 |
Synthetic Routes & Manufacturing
While often sourced commercially, understanding the synthesis is crucial for troubleshooting impurity profiles.
Primary Route: Sandmeyer Reaction
The most regioselective synthesis starts from 2-amino-1-nitro-4-(trifluoromethyl)benzene (5-trifluoromethyl-2-nitroaniline).
-
Diazotization: The amine is treated with Sodium Nitrite (NaNO₂) in aqueous sulfuric acid (H₂SO₄) at 0–5 °C to form the diazonium salt.
-
Iodination: Potassium Iodide (KI) is added. The iodide ion acts as a nucleophile, displacing the diazonium group (N₂ gas evolves).
Alternative Route: Electrophilic Iodination
Direct iodination of 1-nitro-4-(trifluoromethyl)benzene using N-iodosuccinimide (NIS) and Triflic acid.
-
Limitation: The Nitro group directs meta, and the CF₃ group directs meta. The directing effects conflict, often leading to mixtures of the 2-iodo and 3-iodo isomers, requiring difficult chromatographic separation.
Reactivity Landscape & Chemoselectivity
The core utility of this molecule is its ability to undergo Chemoselective Cross-Coupling followed by Reduction .
A. The Suzuki-Miyaura Coupling (C-C Bond Formation)
The C–I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C–NO₂ or C–CF₃ bonds. This allows for selective oxidative addition of Pd(0) into the C–I bond without affecting the nitro group.
-
Catalyst Choice: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: Mild bases (Na₂CO₃, K₃PO₄) prevent side reactions with the nitro group.
-
Outcome: Formation of a biaryl system retaining the nitro group for future manipulation.
B. Nitro Reduction (Amine Generation)
Post-coupling, the nitro group can be reduced to an aniline.
-
Chemoselective Methods:
-
SnCl₂ / HCl: Classical method, tolerant of many functional groups.
-
Fe / NH₄Cl: Milder, avoids strong acid conditions.
-
H₂ / Pd-C: Caution: Catalytic hydrogenation can cause hydrodeiodination (cleavage of the C–I bond) if the coupling hasn't been performed yet. Always couple before catalytic hydrogenation.
-
Experimental Protocols
Protocol 1: Chemoselective Suzuki Coupling
Target: Synthesis of 4'-methyl-2-nitro-5-(trifluoromethyl)biphenyl
Reagents:
-
2-Iodo-1-nitro-4-(trifluoromethyl)benzene (1.0 eq)
-
4-Tolylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane or DME (degassed)
Procedure:
-
Setup: Charge a round-bottom flask with the iodo-nitro substrate, boronic acid, and Pd catalyst under an inert atmosphere (Argon/Nitrogen).
-
Solvation: Add degassed 1,4-Dioxane and aqueous Na₂CO₃.
-
Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by TLC/HPLC for the disappearance of the iodide.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Critical Control Point: Ensure strict deoxygenation. Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.
Protocol 2: Iron-Mediated Nitro Reduction
Target: Synthesis of the corresponding Aniline (post-coupling)
Reagents:
-
Nitro-biaryl intermediate (1.0 eq)
-
Iron powder (5.0 eq, fine mesh)
-
Ammonium Chloride (NH₄Cl) (5.0 eq)
-
Solvent: Ethanol/Water (4:1)
Procedure:
-
Setup: Dissolve the substrate in Ethanol/Water. Add NH₄Cl and Iron powder.
-
Reaction: Heat to reflux (70–80 °C ) with vigorous stirring. The reaction is heterogeneous.
-
Monitoring: Monitor for the shift in R_f (amine is typically more polar and stains with Ninhydrin).
-
Workup: Filter the hot mixture through Celite (caution: pyrophoric iron waste). Wash the cake with hot ethanol. Concentrate filtrate.
-
Isolation: Neutralize with saturated NaHCO₃, extract with DCM.
Visualization: Reactivity Pathways
Figure 1: Divergent reactivity pathways. The C-I bond allows for carbon-carbon bond formation, while the Nitro group provides a handle for redox chemistry or nucleophilic activation.
Safety & Handling
-
Energetic Potential: Nitro compounds can be explosive or shock-sensitive, especially when dry or subjected to high heat. While this specific compound is stable, standard precautions for nitroaromatics apply.
-
Toxicity: Halogenated aromatics are potential skin sensitizers and hepatotoxins. Use double nitrile gloves and work in a fume hood.
-
Incompatibility: Avoid contact with strong reducing agents (hydrazine, hydrides) unless reduction is intended. Incompatible with strong bases which may degrade the nitro group.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19261778, 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]. (Note: PubChem naming conventions may vary; verify structure via SMILES).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link].
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link].
Sources
- 1. CAS 16499-53-9: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene [cymitquimica.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
